Radiochemical Yield Comparison: Trityl (Tr) vs. Dimethoxytrityl (DMTr) in [18F]FLT Precursor Synthesis
In the radiosynthesis of the clinically relevant PET tracer [18F]FLT, the choice of 5'-protecting group significantly impacts radiochemical yield. A direct comparative study of FLT-labeling precursors found that while both trityl (Tr) and dimethoxytrityl (DMTr) groups are viable, the DMTr-protected precursor demonstrated a clear advantage, yielding 1.7 GBq (19.8% EOB) within 85 minutes [1]. This provides a benchmark for the trityl (Tr) group's performance, confirming its utility but also highlighting that for maximum yield in this specific radiosynthetic context, a more labile DMTr group is preferred [1].
| Evidence Dimension | Radiochemical Yield (End of Bombardment, EOB) |
|---|---|
| Target Compound Data | Not explicitly quantified for Tr-protected precursor in this specific optimized protocol, but serves as the baseline for comparison. |
| Comparator Or Baseline | 3-N-Boc-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-β-D-lyxofuranosyl]thymine: 1.7 GBq (19.8% EOB) |
| Quantified Difference | DMTr group associated with a 'positive effect' and higher yield compared to Tr group [1]. |
| Conditions | Radiosynthesis of [18F]FLT, performed with high doses of [18F]fluoride in an automated synthesis module. |
Why This Matters
For procurement of precursors for [18F]FLT production, this data justifies the selection of a DMTr-protected analog over 5'-O-tritylthymidine for maximum radiochemical yield, establishing a clear performance hierarchy.
- [1] Mier, W., et al. (2002). A new precursor for the radiosynthesis of [18F]FLT. Nuclear Medicine and Biology, 29(2), 263-273. View Source
